ethyl 4-cyano-3-methyl-5-(2-oxo-2H-chromene-3-carboxamido)thiophene-2-carboxylate
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Overview
Description
Ethyl 4-cyano-3-methyl-5-(2-oxo-2H-chromene-3-carboxamido)thiophene-2-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It features a thiophene ring fused with a chromene moiety, which is further functionalized with cyano, methyl, and carboxamido groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-cyano-3-methyl-5-(2-oxo-2H-chromene-3-carboxamido)thiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromene moiety, which is then coupled with a thiophene derivative. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to minimize waste and reduce the use of hazardous reagents .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-cyano-3-methyl-5-(2-oxo-2H-chromene-3-carboxamido)thiophene-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Ethyl 4-cyano-3-methyl-5-(2-oxo-2H-chromene-3-carboxamido)thiophene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for biological activity screening, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of ethyl 4-cyano-3-methyl-5-(2-oxo-2H-chromene-3-carboxamido)thiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-amino-4-cyano-3-(2-ethoxycarbonylmethyl)thiophene-2-carboxylate: This compound shares a similar thiophene core but differs in its substituents, leading to different chemical and biological properties.
Thiophene derivatives: Various thiophene derivatives with different functional groups can be compared to highlight the unique features of ethyl 4-cyano-3-methyl-5-(2-oxo-2H-chromene-3-carboxamido)thiophene-2-carboxylate.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and the resulting chemical properties.
Properties
Molecular Formula |
C19H14N2O5S |
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Molecular Weight |
382.4 g/mol |
IUPAC Name |
ethyl 4-cyano-3-methyl-5-[(2-oxochromene-3-carbonyl)amino]thiophene-2-carboxylate |
InChI |
InChI=1S/C19H14N2O5S/c1-3-25-19(24)15-10(2)13(9-20)17(27-15)21-16(22)12-8-11-6-4-5-7-14(11)26-18(12)23/h4-8H,3H2,1-2H3,(H,21,22) |
InChI Key |
XEHFOTLTKXNGQB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC3=CC=CC=C3OC2=O)C#N)C |
Origin of Product |
United States |
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